molecular formula C12H13BrN2S2 B14326163 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole CAS No. 106848-39-9

1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole

Cat. No.: B14326163
CAS No.: 106848-39-9
M. Wt: 329.3 g/mol
InChI Key: QCXHRQZUMSONSS-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and two methylsulfanyl groups attached to an imidazole ring

Preparation Methods

The synthesis of 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The benzyl group is often introduced via a benzylation reaction using benzyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole exerts its effects is largely dependent on its interactions with molecular targets. The presence of the bromine atom and methylsulfanyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:

Properties

CAS No.

106848-39-9

Molecular Formula

C12H13BrN2S2

Molecular Weight

329.3 g/mol

IUPAC Name

1-benzyl-4-bromo-2,5-bis(methylsulfanyl)imidazole

InChI

InChI=1S/C12H13BrN2S2/c1-16-11-10(13)14-12(17-2)15(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

QCXHRQZUMSONSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(N1CC2=CC=CC=C2)SC)Br

Origin of Product

United States

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